methyl}diazenyl]aniline CAS No. 62764-09-4](/img/structure/B14507597.png)
2-[(E)-{[2-(4-Methylphenyl)hydrazinylidene](phenyl)methyl}diazenyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(E)-{[2-(4-Methylphenyl)hydrazinylidenemethyl}diazenyl]aniline is an organic compound with a complex structure that includes both hydrazine and diazenyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(E)-{[2-(4-Methylphenyl)hydrazinylidenemethyl}diazenyl]aniline typically involves the reaction of 4-methylphenylhydrazine with benzaldehyde to form an intermediate hydrazone. This intermediate then undergoes a diazotization reaction with aniline to yield the final product. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the hydrazone and the subsequent diazotization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(E)-{[2-(4-Methylphenyl)hydrazinylidenemethyl}diazenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Azo compounds with altered electronic properties.
Substitution: Halogenated or nitrated derivatives with varied reactivity.
Wissenschaftliche Forschungsanwendungen
2-(E)-{[2-(4-Methylphenyl)hydrazinylidenemethyl}diazenyl]aniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of 2-(E)-{[2-(4-Methylphenyl)hydrazinylidenemethyl}diazenyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their activity. Additionally, the diazenyl group can participate in redox reactions, influencing cellular pathways and signaling mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluorotoluene: An organic compound with similar aromatic properties but different functional groups.
Benzotrifluoride: Another aromatic compound with trifluoromethyl substitution.
Uniqueness
2-(E)-{[2-(4-Methylphenyl)hydrazinylidenemethyl}diazenyl]aniline is unique due to its combination of hydrazine and diazenyl groups, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and its vibrant color make it valuable in various scientific and industrial contexts.
Eigenschaften
CAS-Nummer |
62764-09-4 |
|---|---|
Molekularformel |
C20H19N5 |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
N-(2-aminophenyl)imino-N'-(4-methylanilino)benzenecarboximidamide |
InChI |
InChI=1S/C20H19N5/c1-15-11-13-17(14-12-15)22-24-20(16-7-3-2-4-8-16)25-23-19-10-6-5-9-18(19)21/h2-14,22H,21H2,1H3 |
InChI-Schlüssel |
GEAQPPHYCQNBMI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NN=C(C2=CC=CC=C2)N=NC3=CC=CC=C3N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


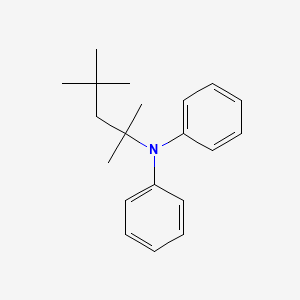
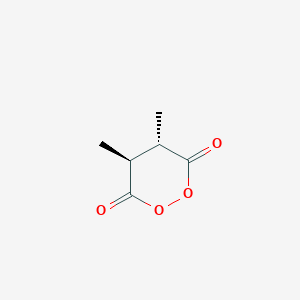
![N-Benzyl-2-chloro-N-[cyano(phenyl)methyl]acetamide](/img/structure/B14507519.png)
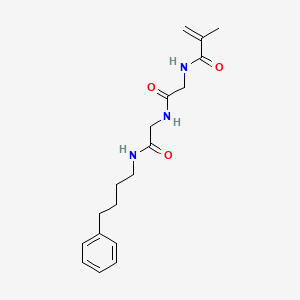
![S-[2-(Methylsulfanyl)ethyl] dimethylcarbamothioate](/img/structure/B14507546.png)
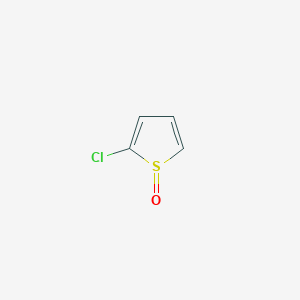
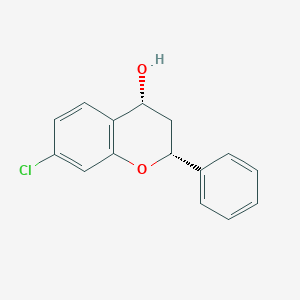

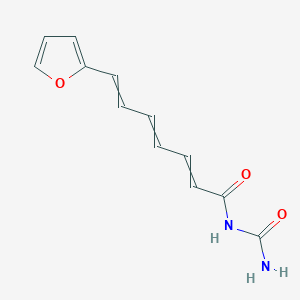
![5-[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]pentanenitrile](/img/structure/B14507567.png)
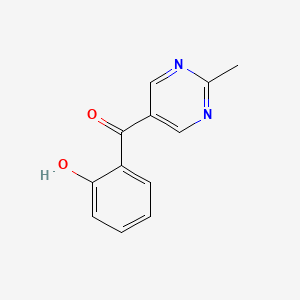

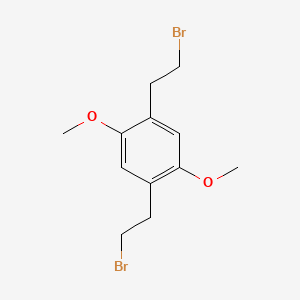
![3,3'-[(4-Anilinophenyl)azanediyl]di(propan-1-ol)](/img/structure/B14507585.png)
